molecular formula C14H21NO B346370 N-cyclohexyl-2-methoxy-5-methylaniline

N-cyclohexyl-2-methoxy-5-methylaniline

Cat. No.: B346370
M. Wt: 219.32g/mol
InChI Key: DMQQWOKUOCEQOU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methoxy-5-methylaniline is a substituted aniline derivative characterized by a cyclohexyl group attached to the nitrogen atom, a methoxy group at the 2-position, and a methyl group at the 5-position of the benzene ring.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32g/mol

IUPAC Name

N-cyclohexyl-2-methoxy-5-methylaniline

InChI

InChI=1S/C14H21NO/c1-11-8-9-14(16-2)13(10-11)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3

InChI Key

DMQQWOKUOCEQOU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC2CCCCC2

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Melting Point (°C)
N-Cyclohexyl-2-methoxy-5-methylaniline N/A C₁₄H₂₁NO ~219.3 (estimated) Cyclohexyl-NH, 2-OCH₃, 5-CH₃ Low H₂O solubility; soluble in organic solvents (e.g., EtOH, CHCl₃) Not reported
2-Methoxy-5-methylaniline 120-71-8 C₈H₁₁NO 137.18 2-OCH₃, 5-CH₃ Slightly soluble in H₂O; soluble in EtOH, ether 53
4-Methoxy-5-methyl-2-nitroaniline 55730-09-1 C₈H₁₀N₂O₃ 182.18 4-OCH₃, 5-CH₃, 2-NO₂ Limited data; likely polar due to NO₂ Not reported
4-Chloro-N-(cyclohex-3-enylmethyl)-2-methoxy-5-methylaniline N/A C₁₅H₂₀ClNO 265.78 Cyclohexenyl-CH₂-NH, 2-OCH₃, 5-CH₃, 4-Cl Low H₂O solubility; soluble in EtOH, DMSO Not reported

Key Observations :

  • Cyclohexyl vs. Simple Aniline : The addition of the cyclohexyl group increases molecular weight by ~82 g/mol compared to 2-methoxy-5-methylaniline, significantly reducing water solubility and enhancing lipophilicity .
  • Electron-Withdrawing vs. Donating Groups: Nitro-substituted analogs (e.g., 4-Methoxy-5-methyl-2-nitroaniline) exhibit higher polarity and reactivity due to the electron-withdrawing NO₂ group, contrasting with the electron-donating methoxy and methyl groups in the target compound .

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